molecular formula C22H21N5O4 B2535730 4-methyl-N-(3-(6-morpholinopyridazin-3-yl)phenyl)-3-nitrobenzamide CAS No. 899985-48-9

4-methyl-N-(3-(6-morpholinopyridazin-3-yl)phenyl)-3-nitrobenzamide

Cat. No. B2535730
CAS RN: 899985-48-9
M. Wt: 419.441
InChI Key: NYUHKSMEUAGTKG-UHFFFAOYSA-N
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Description

4-methyl-N-(3-(6-morpholinopyridazin-3-yl)phenyl)-3-nitrobenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. This compound is commonly known as MN-64 and is a potent inhibitor of the heat shock protein 90 (HSP90) chaperone. HSP90 is a critical protein that plays a crucial role in the folding and stabilization of many proteins, including those involved in cancer development. Therefore, MN-64 has been identified as a promising candidate for cancer therapy.

Scientific Research Applications

Analytical Methods in Research

One critical aspect of studying specific compounds, including complex organic molecules, involves analytical methods to determine their properties, interactions, and potential applications. A review by Munteanu and Apetrei (2021) discusses various tests used to determine antioxidant activity, highlighting the importance of understanding the chemical reactivity and potential therapeutic uses of compounds through techniques like spectrophotometry and electrochemical (bio)sensors. These methods could be applied to study the antioxidant capacity or other reactive properties of complex organic molecules such as 4-methyl-N-(3-(6-morpholinopyridazin-3-yl)phenyl)-3-nitrobenzamide.

Advanced Oxidation Processes

The degradation of organic pollutants, including pharmaceuticals and other synthetic compounds, is a significant area of environmental research. Qutob et al. (2022) review the use of advanced oxidation processes (AOPs) for treating contaminants like acetaminophen in water, emphasizing the importance of understanding chemical degradation pathways and by-products. This research area might be relevant for assessing the environmental stability and degradation products of specific organic compounds, potentially including 4-methyl-N-(3-(6-morpholinopyridazin-3-yl)phenyl)-3-nitrobenzamide, especially if it or its by-products could become environmental contaminants.

Enzymatic Remediation and Redox Mediators

Husain and Husain (2007) discuss the use of enzymes and redox mediators in treating organic pollutants, noting how these methods can enhance the degradation of recalcitrant compounds. This approach might offer insights into potential biotechnological applications for breaking down or modifying specific complex molecules, potentially including pharmaceutical intermediates or by-products.

While the direct applications of 4-methyl-N-(3-(6-morpholinopyridazin-3-yl)phenyl)-3-nitrobenzamide were not identified in the search results, the methodologies and research areas discussed above provide a framework for investigating the properties, environmental fate, and potential therapeutic uses of complex organic compounds. Research in these areas continues to evolve, offering new insights and applications that could be relevant for a wide range of substances, including the one .

For further exploration of these topics and access to a wealth of scientific research, visit the provided links to the detailed papers:

properties

IUPAC Name

4-methyl-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O4/c1-15-5-6-17(14-20(15)27(29)30)22(28)23-18-4-2-3-16(13-18)19-7-8-21(25-24-19)26-9-11-31-12-10-26/h2-8,13-14H,9-12H2,1H3,(H,23,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYUHKSMEUAGTKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)N4CCOCC4)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-N-(3-(6-morpholinopyridazin-3-yl)phenyl)-3-nitrobenzamide

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